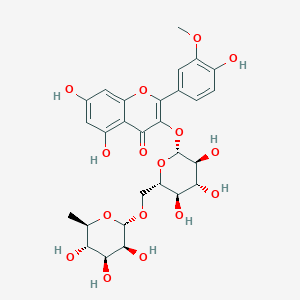
Narcissoside, >=95% (HPLC)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Narcissoside, >=95% (HPLC) is a natural product found in Tordylium apulum and Solidago canadensis with data available.
Aplicaciones Científicas De Investigación
Neuroprotection in Parkinson's Disease
Narcissoside has shown promising results in Parkinson's disease models. It lessened the increase in reactive oxygen species and apoptosis in SH-SY5Y cells and reduced degeneration of dopaminergic neurons in Caenorhabditis elegans models. Additionally, it improved dopamine-related behavior and extended lifespan in these models, indicating its potential as a neuroprotective agent in Parkinson’s disease treatments (Fu et al., 2022).
Antiviral Potential
Potential COVID-19 Inhibitor
Narcissoside has been identified as a potential inhibitor of the novel coronavirus (COVID-19) through molecular docking studies. It demonstrated a higher affinity and inhibition potential than the standard inhibitor X77, suggesting its utility in the treatment of COVID-19 (Dubey & Dubey, 2020).
Antioxidant and Anticholinergic Properties
Antioxidant and Antidiabetic Applications
Narcissoside exhibited significant antioxidant and anticholinergic activities, demonstrating potential in anti-Alzheimer's disease, antidiabetic, and anti-acute myeloid leukemia applications. Its radical scavenging activities and inhibitory effects on enzymes like acetylcholinesterase and α-glucosidase highlight its therapeutic potential in these areas (Liu et al., 2020).
Cardiovascular Impact
Effects on Cardiac Hemodynamics
Narcissin, derived from narcissoside, was studied for its effects on cardiovascular function. It was found to increase coronary flow and decrease myocardial contractile force, suggesting potential applications in treating coronary heart disease (Chen et al., 1987).
Biotechnological Research
Advances in Biotechnology
Narcissoside has been involved in various biotechnological research studies, such as in vitro plant regeneration and genetic transformation, indicating its importance in the field of plant biotechnology (Shuang-long & Zhong-xiong, 2007).
TRPV1 Activation
Activation of TRPV1 Channels
Narcissoside in lotus seed green embryo extract was found to activate TRPV1 channels in dorsal root ganglion sensory neurons. This discovery adds to our understanding of its traditional and scientific functions in human health and disease (Ha et al., 2022).
Cadmium Stress and Alkaloid Production
Cadmium Stress in Plants
Research on Narcissus tazetta showed that it can accumulate cadmium without impacting its growth. This suggests Narcissus’s potential use in phytoremediation and its ability to enhance alkaloid content under cadmium stress (Soleimani et al., 2019).
Anticancer Properties
Anticancer Evaluation
Narcissoside and its derivatives from Amaryllidaceae alkaloids have been extensively studied for their anticancer properties, indicating their potential in the treatment and management of cancer (Evidente & Kornienko, 2009).
Propiedades
Número CAS |
53584-69-3; 604-80-8 |
|---|---|
Nombre del producto |
Narcissoside, >=95% (HPLC) |
Fórmula molecular |
C28H32O16 |
Peso molecular |
624.548 |
Nombre IUPAC |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-13(31)6-11(29)7-15(17)42-25(26)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23+,24+,27+,28-/m1/s1 |
Clave InChI |
UIDGLYUNOUKLBM-OWIBGMBDSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



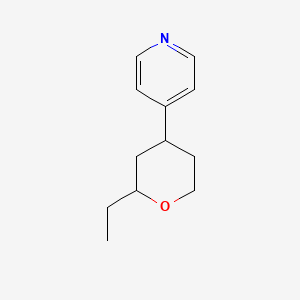
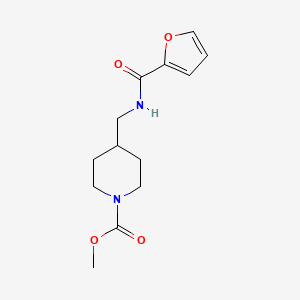
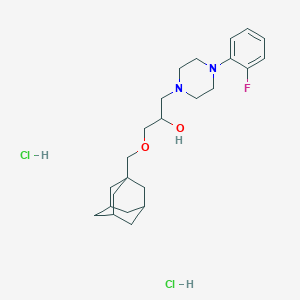
![7-Ethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2358484.png)
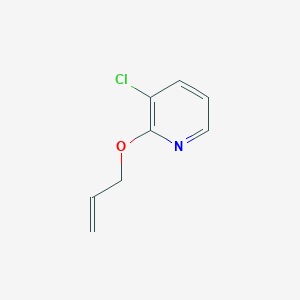
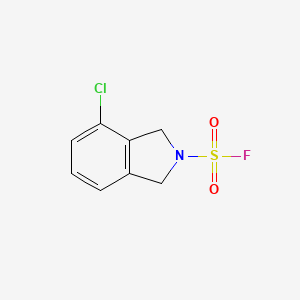
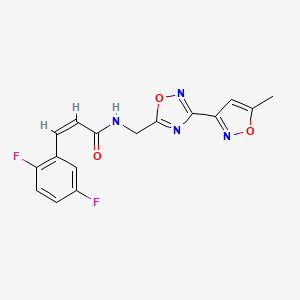
![N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2358490.png)
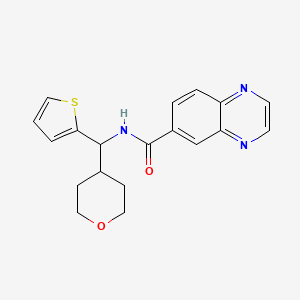
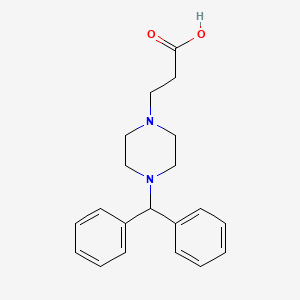
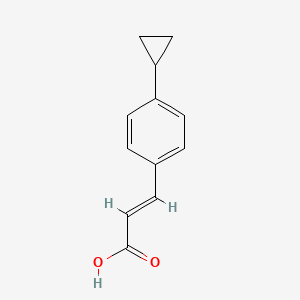
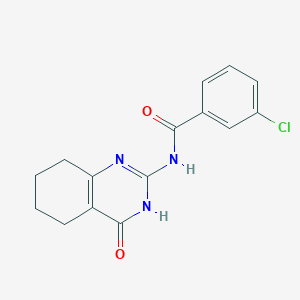
![(4-Methyl-1,3-thiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2358495.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2358497.png)